molecular formula C11H11BrN2OS2 B4567650 4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B4567650
M. Wt: 331.3 g/mol
InChI Key: UQNKPGRJHOKYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that contains a thiazole ring and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions can vary but often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways in biological systems. The thiazole and thiophene rings in the compound can interact with enzymes and receptors, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Properties

IUPAC Name

4-bromo-5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2OS2/c1-3-8-7(12)4-9(17-8)10(15)14-11-13-5-6(2)16-11/h4-5H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNKPGRJHOKYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NC2=NC=C(S2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-BROMO-5-ETHYL-N-(5-METHYL-13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.